molecular formula C15H17NO2 B129794 Agomelatine-d4 CAS No. 1079389-44-8

Agomelatine-d4

Cat. No.: B129794
CAS No.: 1079389-44-8
M. Wt: 247.32 g/mol
InChI Key: YJYPHIXNFHFHND-LZMSFWOYSA-N
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Description

Agomelatine-d4 is a deuterated form of agomelatine, a novel antidepressant. Agomelatine itself is a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors. It is structurally related to melatonin and is used primarily for the treatment of major depressive episodes in adults .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of agomelatine-d4 involves the incorporation of deuterium atoms into the agomelatine molecule. This can be achieved through catalytic hydrogenation using deuterium gas. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Agomelatine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agomelatine-d4 has several scientific research applications:

Mechanism of Action

Agomelatine-d4 exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Uniqueness of Agomelatine-d4: this compound’s unique combination of melatonin receptor agonism and serotonin-2C receptor antagonism sets it apart from other compounds. This dual action contributes to its efficacy in treating depression and resynchronizing circadian rhythms .

Properties

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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